5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride
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Overview
Description
5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride is a complex organic compound known for its diverse applications in various fields of scientific research. This compound is characterized by the presence of a thiophene ring, a sulfonyl chloride group, and a chlorophenyl moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of thiophene-2-sulfonyl chloride with 2-(4-chlorophenyl)-2-oxoethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl chloride: A simpler analog with similar reactivity but lacking the chlorophenyl and oxoethyl groups.
2-(4-Chlorophenyl)-2-oxoethylamine: Shares the chlorophenyl and oxoethyl moieties but lacks the thiophene and sulfonyl chloride groups.
Uniqueness
5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride is unique due to its combination of functional groups, which confer distinct reactivity and versatility in organic synthesis.
Properties
CAS No. |
830330-69-3 |
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Molecular Formula |
C13H11Cl2NO3S2 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
5-[[[2-(4-chlorophenyl)-2-oxoethyl]amino]methyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C13H11Cl2NO3S2/c14-10-3-1-9(2-4-10)12(17)8-16-7-11-5-6-13(20-11)21(15,18)19/h1-6,16H,7-8H2 |
InChI Key |
MQILUUQIXPXZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CNCC2=CC=C(S2)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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